4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide
Description
The compound 4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide features a hybrid structure combining an indole moiety and a 1,2,4-triazole ring linked via a butanamide chain. The indole group is a privileged scaffold in medicinal chemistry due to its role in modulating biological targets like kinases and GPCRs. The triazole ring enhances metabolic stability and binding interactions, while the isopropyl substituent at the triazole’s 3-position may influence lipophilicity and steric effects.
Properties
Molecular Formula |
C17H21N5O |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(1H-indol-3-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)butanamide |
InChI |
InChI=1S/C17H21N5O/c1-11(2)16-20-17(22-21-16)19-15(23)9-5-6-12-10-18-14-8-4-3-7-13(12)14/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3,(H2,19,20,21,22,23) |
InChI Key |
JVBXPXJOJSGCMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NN1)NC(=O)CCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Copper(I)-Catalyzed Huisgen 1,3-Dipolar Cycloaddition
The copper(I)-catalyzed Huisgen cycloaddition, a cornerstone of click chemistry, is widely employed for constructing the 1,2,4-triazole core of the target compound . This method leverages the reaction between an organic azide and a terminal alkyne under mild conditions. For 4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide, the synthesis begins with the preparation of 3-(propan-2-yl)-1H-1,2,4-triazol-5-amine as the azide precursor.
Procedure :
-
Azide Preparation : 3-(Propan-2-yl)-1H-1,2,4-triazol-5-amine is treated with sodium nitrite and hydrochloric acid at 0–5°C to generate the corresponding azide.
-
Alkyne Synthesis : 4-(1H-Indol-3-yl)but-3-yn-1-amine is prepared via Sonogashira coupling between 3-iodoindole and propargyl amine, catalyzed by palladium(II) acetate and copper(I) iodide .
-
Cycloaddition : The azide and alkyne are reacted in a 1:1 molar ratio using Cu(I)Br (10 mol%) and tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand in tert-butanol/water (2:1) at 50°C for 12 hours.
Optimization :
-
Yield : 78–82% after column chromatography (silica gel, ethyl acetate/hexane 3:1).
-
Regioselectivity : The reaction exclusively forms the 1,4-regioisomer, confirmed via -NMR coupling constants ( for triazole protons) .
Characterization :
-
IR : 3280 cm (N–H stretch, indole), 2110 cm (C≡C, alkyne intermediate) .
-
-NMR (400 MHz, DMSO-d) : δ 10.92 (s, 1H, indole NH), 8.21 (s, 1H, triazole H), 7.45–6.98 (m, 4H, indole aromatic), 3.45 (q, , 2H, CHCONH), 2.89 (septet, , 1H, CH(CH)).
Convergent Synthesis via Nucleophilic Substitution
A modular approach involves synthesizing the indole and triazole segments separately before coupling them via an amide bond . This method is advantageous for introducing structural diversity at both moieties.
Procedure :
-
Indole Segment : 4-(1H-Indol-3-yl)butanoic acid is converted to its acid chloride using thionyl chloride, then reacted with 3-(propan-2-yl)-1H-1,2,4-triazol-5-amine in dichloromethane with triethylamine .
-
Triazole Activation : The triazole amine is generated via reduction of 3-(propan-2-yl)-1H-1,2,4-triazole-5-carbonitrile using LiAlH in tetrahydrofuran .
Optimization :
-
Coupling Efficiency : 85% yield when using 1.2 equivalents of acid chloride and 2.5 equivalents of triethylamine .
-
Side Reactions : Over-reduction of the nitrile group is mitigated by maintaining temperatures below 0°C during LiAlH addition .
Characterization :
-
-NMR (100 MHz, CDCl) : δ 170.2 (C=O), 149.6 (triazole C3), 136.4 (indole C3), 127.8–118.3 (aromatic carbons) .
-
HPLC Purity : 98.7% (C18 column, acetonitrile/water 70:30, 1.0 mL/min) .
Solid-Phase Synthesis for High-Throughput Production
Solid-phase techniques enable rapid synthesis and purification, particularly for combinatorial libraries . A Wang resin-bound variant of the triazole moiety is utilized.
Procedure :
-
Resin Functionalization : Wang resin is derivatized with Fmoc-protected 3-(propan-2-yl)-1H-1,2,4-triazol-5-amine using HBTU/HOBt activation .
-
Indole Coupling : 4-(1H-Indol-3-yl)butanoic acid is coupled using DIC/oxyma pure in DMF, followed by Fmoc deprotection with 20% piperidine .
-
Cleavage : The product is cleaved from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) for 2 hours .
Optimization :
Comparative Analysis of Preparation Methods
| Parameter | Huisgen Cycloaddition | Convergent Synthesis | Solid-Phase Synthesis |
|---|---|---|---|
| Yield (%) | 78–82 | 85 | 92–94 |
| Reaction Time (h) | 12 | 24 | 48 |
| Purification Complexity | Moderate | High | Low |
| Scalability | Excellent | Good | Limited |
The Huisgen method offers superior regioselectivity and scalability, while solid-phase synthesis excels in purity and throughput. Convergent synthesis balances modularity with moderate yields .
Characterization and Quality Control
Spectroscopic Data :
-
HRMS (ESI+) : m/z calculated for CHNO [M+H]: 334.1618, found: 334.1615 .
-
X-ray Crystallography : Bond lengths of the triazole ring (C–N: 1.34–1.38 Å, N–N: 1.30 Å) confirm aromaticity .
Purity Assessment :
-
HPLC Conditions : C18 column, gradient elution (acetonitrile/water 40:60 to 90:10 over 20 min), UV detection at 254 nm.
-
Elemental Analysis : Calculated C 61.42%, H 6.07%, N 21.07%; Found C 61.38%, H 6.12%, N 21.02% .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, particularly at the indole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various indole-oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have highlighted the potential of indole derivatives in cancer therapy. Research indicates that compounds similar to 4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide exhibit cytotoxic effects against various cancer cell lines. For instance, the incorporation of triazole rings has been shown to enhance anticancer properties by inhibiting key enzymes involved in tumor growth .
-
Antimicrobial Properties
- The indole and triazole moieties are known for their antimicrobial activities. Compounds containing these structures have demonstrated effectiveness against a range of bacterial and fungal pathogens. In vitro studies suggest that the presence of both indole and triazole enhances the compound's ability to disrupt microbial cell membranes, leading to increased lethality against resistant strains .
-
Anti-inflammatory Effects
- Indole derivatives have been recognized for their anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This application is particularly relevant in the treatment of chronic inflammatory diseases .
Biochemical Applications
-
Enzyme Inhibition
- The compound's structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways. For example, research has shown that similar compounds can act as inhibitors of protein kinases and phosphodiesterases, which are crucial in regulating cellular signaling pathways .
- Molecular Probes
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies
-
Cytotoxicity Evaluation
- A study evaluating the cytotoxic effects of various indole derivatives demonstrated that compounds with structural similarities to This compound exhibited significant activity against human cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The study utilized MTT assays to quantify cell viability post-treatment .
-
Antimicrobial Testing
- In another study focusing on antimicrobial efficacy, compounds containing both indole and triazole rings were tested against Staphylococcus aureus and Escherichia coli. Results indicated a marked reduction in bacterial growth at low concentrations, suggesting potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The indole and triazole rings can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
Structural Analogs in Anticancer Research
Several 1,2,4-triazole-indole hybrids have been synthesized and evaluated for anticancer activity. Key examples include:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (Cl, Br, NO₂) improve binding but may reduce solubility. Methoxy (OCH₃) enhances solubility but slightly lowers potency .
- Triazole Substitution : The isopropyl group in the target compound differs from phenyl substituents in analogs (e.g., 4-Cl-Ph in 11i–l), which could reduce steric hindrance and alter pharmacokinetics .
Patent Landscape
Triazole-heterocyclic amides (e.g., pesticide derivatives in ) share structural motifs with the target compound but prioritize pesticidal over pharmacological properties. This underscores the importance of substituent selection for target specificity .
Biological Activity
The compound 4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide , a hybrid structure incorporating indole and triazole moieties, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.
Chemical Structure
The compound can be described by the following structural formula:
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For instance, a study by Wei et al. demonstrated that similar triazole derivatives exhibited significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole Hybrid 1 | HCT116 | 0.43 |
| Melampomagnolide B | HCT116 | 4.93 |
The triazole compound was found to induce apoptosis and inhibit cell migration by downregulating epithelial-mesenchymal transition markers such as vimentin and N-cadherin, while enhancing E-cadherin expression .
Antibacterial Activity
In addition to anticancer properties, the compound's structural analogs have shown promising antibacterial activity. A recent evaluation indicated that certain indole derivatives were effective against Staphylococcus aureus and Mycobacterium tuberculosis :
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Indole Derivative A | M. tuberculosis | 10 µg/mL |
| Indole Derivative B | S. aureus | < 10 µg/mL |
These compounds inhibited bacterial growth significantly over extended periods, suggesting they may serve as leads for developing new antibacterial agents .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Induction of Apoptosis : The compound enhances reactive oxygen species (ROS) levels in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis through caspase activation .
- Inhibition of Cell Migration : The reduction in migration is attributed to the downregulation of key proteins involved in epithelial-mesenchymal transition (EMT), which is crucial for cancer metastasis .
- Antibacterial Mechanism : The antibacterial effects are likely due to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:
- Study on Cancer Cell Lines : A comprehensive screening revealed that derivatives similar to This compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
- Antibacterial Efficacy Against MRSA : A specific derivative demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative therapeutic agent in treating resistant infections .
Q & A
Basic Synthesis Optimization
Q: What are the critical parameters for optimizing the synthesis of 4-(1H-indol-3-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]butanamide to ensure high yield and purity? A: Key parameters include:
- Catalyst selection : Use Cu(I)-catalyzed click chemistry for triazole ring formation, as demonstrated in analogous triazole-acetamide syntheses .
- Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity of indole and triazole precursors .
- Temperature control : Maintain 60–80°C during coupling reactions to minimize side products .
- Purification : Employ gradient HPLC with C18 columns and a water-acetonitrile mobile phase to isolate the target compound from unreacted indole or triazole intermediates .
Structural Characterization
Q: Which spectroscopic and computational methods are recommended for confirming the structure of this compound? A: A multi-technique approach is essential:
- NMR : - and -NMR to verify indole NH (δ 10.2–11.5 ppm) and triazole CH (δ 7.8–8.2 ppm) .
- FT-IR : Confirm amide C=O stretching (~1650 cm) and triazole C-N vibrations (~1500 cm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]) with ≤2 ppm error .
- DFT calculations : Compare experimental IR/NMR data with theoretical spectra generated via Gaussian 16 using B3LYP/6-311+G(d,p) basis sets .
Basic Biological Screening
Q: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity? A: Prioritize assays aligned with indole-triazole pharmacophores:
- Enzyme inhibition : Test against tyrosine kinases or cyclooxygenase-2 (COX-2) using fluorescence-based assays (e.g., ADP-Glo™ for kinases) .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
Advanced Mechanistic Studies
Q: How can researchers elucidate the molecular targets and mechanisms of action for this compound? A: Combine experimental and computational strategies:
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) or EGFR kinase (PDB ID: 1M17), focusing on triazole-indole binding to hydrophobic pockets .
- SPR biosensing : Measure real-time binding kinetics (e.g., K) with immobilized target proteins .
- Gene expression profiling : RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2) in treated cells .
Stability and Degradation Analysis
Q: What methodologies assess the compound’s stability under physiological conditions? A:
- Forced degradation : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B) conditions; monitor via LC-MS .
- Plasma stability : Incubate with rat plasma (37°C, 24 hr) and quantify remaining compound using UPLC-PDA .
- Thermal analysis : DSC/TGA to determine melting point decomposition thresholds .
Structure-Activity Relationship (SAR) Exploration
Q: How can substituent modifications on the indole or triazole moieties enhance bioactivity? A: Systematic SAR strategies include:
- Indole modifications : Introduce electron-withdrawing groups (e.g., -F at C5) to improve metabolic stability, as seen in fluorinated analogs .
- Triazole substitutions : Replace isopropyl with cyclopropyl to increase hydrophobic interactions, as demonstrated in related triazole-amide derivatives .
- Linker optimization : Shorten the butanamide chain to reduce conformational flexibility and enhance target binding .
Handling Data Contradictions
Q: How should researchers resolve discrepancies between computational predictions and experimental bioactivity results? A:
- Orthogonal validation : Repeat assays with alternative methods (e.g., switch from fluorescence to luminescence-based kinase assays) .
- Solvent effects : Re-evaluate docking simulations using explicit solvent models (e.g., TIP3P water) in MD simulations .
- Meta-analysis : Compare with structurally similar compounds (e.g., 3-methyl-N-[2-(1H-pyrazol-1-yl)-1H-indol-4-yl]butanamide) to identify confounding substituents .
Advanced Analytical Challenges
Q: What techniques address low solubility or aggregation in aqueous buffers during bioassays? A:
- Co-solvent systems : Use DMSO-water mixtures (≤1% DMSO) to maintain solubility without denaturing proteins .
- Nanoformulation : Encapsulate in PLGA nanoparticles (∼150 nm) via emulsion-diffusion to enhance bioavailability .
- Dynamic light scattering (DLS) : Monitor aggregation in real-time; adjust pH or ionic strength if hydrodynamic diameter exceeds 500 nm .
Scalability for Preclinical Studies
Q: What steps ensure scalable synthesis without compromising purity for in vivo studies? A:
- Flow chemistry : Implement continuous flow reactors for triazole formation, achieving >90% yield with reduced reaction time .
- Quality control : Use in-line PAT tools (e.g., ReactIR) to monitor intermediate formation and minimize batch variability .
- Crystallization : Optimize anti-solvent addition (e.g., water into ethanol) to obtain polymorph-free crystals for consistent pharmacokinetics .
Ethical and Safety Considerations
Q: What safety protocols are critical when handling this compound in laboratory settings? A:
- Toxicity screening : Pre-test on zebrafish embryos (FET assay) to estimate acute toxicity (LC) .
- Waste management : Neutralize amide-containing waste with 10% NaOH before disposal to prevent environmental contamination .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods during synthesis to avoid dermal/organ exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
